4-Fluoro-N,N-dimethyl-1-phenylcyclohexan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N,N-dimethyl-1-phenylcyclohexan-1-amine typically involves the fluorination of a precursor compound. One common method is the use of N-F fluorinating agents, which are known for their ease of handling and effectiveness in introducing fluorine atoms into organic molecules . The reaction conditions often involve mild temperatures and the presence of a suitable solvent to facilitate the fluorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N,N-dimethyl-1-phenylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
4-Fluoro-N,N-dimethyl-1-phenylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and diagnostic probes.
Mechanism of Action
The mechanism of action of 4-Fluoro-N,N-dimethyl-1-phenylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, leading to more effective interactions with its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N,N-dimethylaniline: Another fluorinated amine with similar structural features.
4-Fluoro-N,N-dimethylbenzylamine: Shares the dimethylamine group and fluorine atom but differs in the aromatic ring structure.
Uniqueness
4-Fluoro-N,N-dimethyl-1-phenylcyclohexan-1-amine is unique due to its cyclohexane ring, which imparts distinct steric and electronic properties compared to other fluorinated amines. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C14H20FN |
---|---|
Molecular Weight |
221.31 g/mol |
IUPAC Name |
4-fluoro-N,N-dimethyl-1-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C14H20FN/c1-16(2)14(10-8-13(15)9-11-14)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
InChI Key |
IWMGOZSTJDPRNF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCC(CC1)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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